2-Desbenzoyl-2-tiglyl Docetaxel

Catalog No.
S15967650
CAS No.
1887057-05-7
M.F
C41H55NO14
M. Wt
785.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Desbenzoyl-2-tiglyl Docetaxel

CAS Number

1887057-05-7

Product Name

2-Desbenzoyl-2-tiglyl Docetaxel

IUPAC Name

[(2S,3R,9S,10S,12S,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C41H55NO14

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26?,28?,29-,30+,31-,33-,39+,40?,41?/m0/s1

InChI Key

AOEGVETYSHPGBP-KFKCZILZSA-N

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](CC3C2(CO3)OC(=O)C)O)(C(=O)[C@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

2-Desbenzoyl-2-tiglyl Docetaxel is a chemical compound derived from Docetaxel, which is a widely used chemotherapeutic agent in the treatment of various cancers, including breast, lung, and prostate cancers. The compound's chemical formula is C41H55NO14C_{41}H_{55}NO_{14} and it has a molecular weight of approximately 785.9 g/mol . Its structure is characterized by the absence of the benzoyl group and the presence of a tiglyl moiety, which contributes to its unique properties compared to its parent compound.

The chemistry of 2-Desbenzoyl-2-tiglyl Docetaxel involves several key reactions, primarily focusing on its synthesis and degradation pathways. It can undergo hydrolysis, oxidation, and esterification reactions due to the presence of functional groups such as esters and ketones within its structure. These reactions are crucial for understanding its stability and reactivity in biological systems .

2-Desbenzoyl-2-tiglyl Docetaxel exhibits significant biological activity, particularly in inhibiting cancer cell proliferation. Like Docetaxel, it functions by stabilizing microtubules and preventing their depolymerization, thereby disrupting the normal mitotic spindle formation during cell division. This mechanism leads to apoptosis in rapidly dividing cancer cells. Additionally, studies indicate that this compound may have different pharmacokinetic properties compared to Docetaxel, potentially affecting its efficacy and safety profile .

The synthesis of 2-Desbenzoyl-2-tiglyl Docetaxel typically involves several steps:

  • Starting Material: The synthesis begins with Docetaxel as the starting material.
  • De-benzoylation: The benzoyl group is removed through hydrolysis or using specific reagents that facilitate the cleavage of the carbonyl bond.
  • Tiglylation: The tiglyl group is introduced via an esterification reaction with tiglic acid or its derivatives.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity levels suitable for biological testing.

These methods highlight the importance of selective reactions to achieve the desired compound without unwanted by-products .

2-Desbenzoyl-2-tiglyl Docetaxel has potential applications in:

  • Cancer Therapy: As a chemotherapeutic agent, it may be used alone or in combination with other drugs to enhance therapeutic efficacy against resistant cancer strains.
  • Research: It serves as a valuable tool in pharmacological studies to understand drug metabolism and mechanisms of action related to microtubule stabilization.
  • Drug Development: Its unique structure may inspire the design of new derivatives with improved bioactivity or reduced side effects .

Interaction studies involving 2-Desbenzoyl-2-tiglyl Docetaxel focus on its pharmacodynamics and pharmacokinetics. Research suggests that it may interact with various cellular proteins involved in drug transport and metabolism, which could influence its bioavailability and therapeutic outcomes. Understanding these interactions is critical for optimizing dosing regimens and minimizing adverse effects during treatment .

Several compounds share structural similarities with 2-Desbenzoyl-2-tiglyl Docetaxel. Here are some notable examples:

Compound NameUnique Features
DocetaxelParent compound; contains a benzoyl group; widely used in cancer therapy.
PaclitaxelSimilar mechanism; different chemical structure; also used for cancer treatment but has a different side effect profile.
CabazitaxelA derivative of Docetaxel; designed to overcome resistance; modified side chains enhance activity against resistant tumors.
7-Ethyl-10-hydroxycamptothecinDifferent mechanism (topoisomerase inhibitor); used for similar cancer types but targets DNA rather than microtubules.

The uniqueness of 2-Desbenzoyl-2-tiglyl Docetaxel lies in its modified structure that potentially alters its pharmacological properties while retaining some anti-cancer efficacy similar to that of Docetaxel .

XLogP3

1.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

785.36225543 g/mol

Monoisotopic Mass

785.36225543 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-15-2024

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